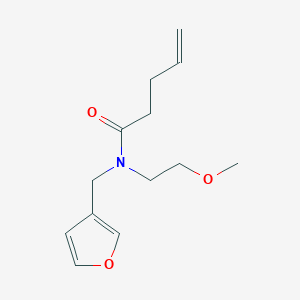

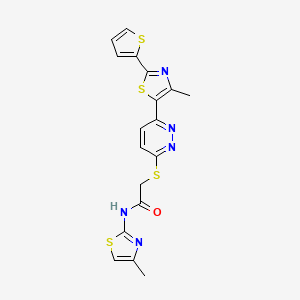

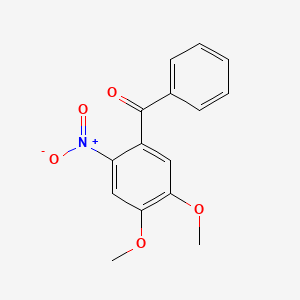

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide, also known as FMe-PRO, is a small molecule that has been synthesized for scientific research purposes. This compound has shown potential in various fields, including cancer research, neurology, and immunology.

Wissenschaftliche Forschungsanwendungen

DNA Binding Affinity and Drug Design

Furan derivatives, such as 2,5-bis(4-guanylphenyl)furan ("furamidine"), exhibit high DNA-binding affinity due to their ability to interact with the minor groove of DNA. Furamidine is structurally similar to the antitrypanosomal drug berenil, with the central triazene unit replaced by a furan moiety. This modification allows furamidine to form direct hydrogen bond interactions with DNA, resulting in tighter binding and potentially enhanced drug efficacy against pathogens like Pneumocystis carinii. This illustrates furan compounds' relevance in designing drugs with improved interaction energies with DNA, which can be crucial for developing more effective treatments against various diseases (Laughton et al., 1995).

Polymer Science and Material Engineering

Furan derivatives are also significant in the development of sustainable materials and polymers. For instance, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides offer a promising alternative to polyphthalamides (semiaromatic polyamides), applied as high-performance materials. These polyamides, synthesized through enzymatic polymerization, demonstrate significant potential for commercial applications due to their high molecular weight and comparable thermal and mechanical properties to existing materials (Jiang et al., 2015).

Synthetic Organic Chemistry

In synthetic organic chemistry, furan compounds are utilized in various reactions, including the synthesis of spiro-lactams and polysubstituted pyrroles through oxidative cyclization. This highlights the versatility of furan derivatives in constructing complex organic molecules, potentially useful in pharmaceuticals, agrochemicals, and materials science (Peng et al., 2016).

Anticancer and Antiangiogenic Activities

Novel furan derivatives have been explored for their anticancer and antiangiogenic activities, demonstrating significant potential in targeting cancer cells and disrupting tumor vasculature. This research area exemplifies the therapeutic applications of furan compounds in developing new anticancer strategies, offering insights into designing drugs with specific molecular targets (Romagnoli et al., 2015).

Energetic Materials

Furan derivatives have been investigated for their applications in energetic materials. For example, dinitroamino-azoxyfurazan and its derivatives exhibit high performance as energetic materials due to their high density, thermal stability, and detonation properties. Such compounds, developed through the assembly of diverse N-O building blocks, show potential for applications in propellants, explosives, and pyrotechnics (Zhang & Shreeve, 2014).

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-4-5-13(15)14(7-9-16-2)10-12-6-8-17-11-12/h3,6,8,11H,1,4-5,7,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYLJMULJCXNGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)

![3-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B2586957.png)

![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)

![N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2586967.png)

![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)